molecular formula C11H18O4 B138826 Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 1489-97-0

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B138826
CAS No.: 1489-97-0
M. Wt: 214.26 g/mol
InChI Key: UXXWGBLTOSRBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0) is a spirocyclic compound featuring a cyclohexane ring fused with a 1,4-dioxolane moiety and an ethyl ester group at position 7. Its molecular formula is C₁₁H₁₈O₄, with a molecular weight of 214.26 g/mol . Key physicochemical properties include a LogP of 1.48, indicating moderate lipophilicity, and a polar surface area (PSA) of 44.76 Ų, reflecting its oxygen-rich structure . The compound has 0 hydrogen bond donors and 4 acceptors, influencing its solubility and reactivity . It is widely utilized in organic synthesis, particularly as a building block for pharmaceuticals and functional materials .

Preparation Methods

The synthesis of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate typically involves the reaction of ethyl 4-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions in toluene, with the removal of water by a Dean-Stark trap . The reaction scheme can be summarized as follows:

    Reactants: Ethyl 4-oxocyclohexanecarboxylate, ethylene glycol, concentrated sulfuric acid.

    Solvent: Toluene.

    Conditions: Reflux for 16 hours with water removal.

Chemical Reactions Analysis

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is not fully understood. its biological activities are thought to involve interactions with specific molecular targets such as metalloproteinases and TRPM8 receptors . These interactions can modulate various cellular pathways, leading to effects such as inhibition of enzyme activity or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, differing primarily in substituents or functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Structural Differences
This compound 1489-97-0 C₁₁H₁₈O₄ 214.26 1.48 44.76 Reference compound
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 24730-88-9 C₁₂H₂₀O₄ 228.28 1.1* 44.76 Methyl substitution at position 8
Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 1006686-08-3 C₁₂H₁₈O₅ 242.27 0.95* 53.99 Formyl group at position 8
Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate - C₁₁H₁₈O₄ 214.26 1.48 44.76 Ester group at position 6 instead of 8
8-Hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylic acid 66500-55-8 C₉H₁₂O₅ 200.19 0.82 77.76 Hydroxy and carboxylic acid at position 8

*Estimated based on structural analogs .

Key Observations:

  • Substituent Effects : Methyl or formyl groups at position 8 increase molecular weight and alter LogP. For example, Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (LogP 1.1) is less lipophilic than the parent compound due to steric hindrance .
  • Functional Group Influence : The formyl derivative (CAS 1006686-08-3) has a higher PSA (53.99 Ų) due to the additional carbonyl group, enhancing polarity .

Key Observations:

  • Catalytic Methods : Palladium-catalyzed routes (e.g., ) offer high yields and selectivity compared to traditional Grignard additions (e.g., ).
  • Purification Challenges : Derivatives with polar groups (e.g., hydroxy or formyl) require advanced techniques like recrystallization or HPLC .

Key Observations:

  • Safety : Methyl-substituted derivatives exhibit higher irritation risks (H315/H319/H335) due to increased reactivity .
  • Density : Spirocyclic esters generally have densities >1.0 g/cm³, consistent with their oxygen-rich structures .

Biological Activity

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate is a unique organic compound classified as a spirocyclic ester, characterized by its molecular formula C11H18O4C_{11}H_{18}O_{4} and a molecular weight of 214.26 g/mol. Its distinctive spiro structure consists of a dioxaspirodecane ring system fused with a carboxylate ester group, which contributes to its potential biological activities and applications in synthetic chemistry.

  • Molecular Formula : C11H18O4C_{11}H_{18}O_{4}
  • Molecular Weight : 214.26 g/mol
  • Physical Form : Colorless to yellow liquid
  • Purity : Typically around 95% in commercial samples

Synthesis

The synthesis of this compound can be achieved through various methods, primarily involving the alkylation of ethyl 3-oxopiperidine-1-carboxylate or the use of enantiopure 4-piperidone as a starting material. The compound can also be synthesized by reacting 1,4-dioxaspiro[4.5]decane with ethyl chloroformate in the presence of a base like triethylamine under controlled conditions .

Biological Activity

This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound has been studied for several biological effects:

The biological activity of this compound is attributed to its ability to modulate various biological processes, including:

  • Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : Its structural conformation allows it to bind to various receptors, influencing physiological responses.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that derivatives of dioxaspiro compounds exhibit antimicrobial properties. This compound could be explored further for its efficacy against bacterial and fungal strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .
  • Analgesic Potential : Some spirocyclic compounds have shown promise as analgesics in animal models, warranting further investigation into the pain-relieving properties of this compound .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 8-vinyl-1,4-dioxaspiro[4.5]decane-8-carboxylateC11H18O4Contains a vinyl groupEnhanced reactivity due to vinyl
Mthis compoundC10H16O4Methyl ester groupDifferent reactivity profile
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylateC12H20O4Methyl substitutionVariability in chemical properties

Applications in Research and Industry

This compound has numerous applications across different scientific fields:

  • Medicinal Chemistry : Investigated as a potential lead compound for drug development due to its unique structural features.
  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules and polymers.
  • Material Science : Potential applications in developing specialty chemicals and coatings.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate, and how do they influence its reactivity in synthetic applications?

  • Answer : The compound (C₁₁H₁₈O₄, MW 214.26) has a LogP of 1.48, indicating moderate hydrophobicity, and a polar surface area (PSA) of 44.76 Ų, which impacts solubility and hydrogen-bonding interactions. The spirocyclic 1,4-dioxane ring contributes to steric hindrance, affecting nucleophilic attack at the ester group. Computational studies (e.g., topological polar surface area) and experimental data (e.g., melting point, solubility) should guide solvent selection and reaction design. Reference spectroscopic data (¹H/¹³C NMR, IR) are critical for structural validation .

Q. How is this compound synthesized, and what are the common intermediates?

  • Answer : A typical route involves reducing 1,4-dioxaspiro[4.5]decan-8-one (CAS 22428-87-1) with NaBH₄ in MeOH to yield 1,4-dioxaspiro[4.5]decan-8-ol, followed by esterification with ethyl chloroformate. Alternative methods include direct carboxylation of spirocyclic precursors using ethyl esters. Yields vary (61–99%) depending on purification techniques (e.g., column chromatography with PE:EA gradients). Key intermediates include 8-hydroxy and 8-keto derivatives .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

  • Answer :

  • NMR : ¹H/¹³C NMR to confirm spirocyclic structure and ester group orientation (e.g., δ ~4.13 ppm for dioxane protons, δ ~170 ppm for carbonyl carbons) .
  • MS : High-resolution mass spectrometry (HRMS-ESI) to verify molecular ion peaks (e.g., [M+Na]⁺ at m/z 235.1310) .
  • Chromatography : HPLC or GC-MS for purity assessment, especially after functionalization (e.g., boronate derivatives in ) .

Advanced Research Questions

Q. How can stereoselective modifications of the spirocyclic core be achieved, and what challenges arise in controlling diastereomer ratios?

  • Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries. For example, LiAlH₄ reduction of ethyl 7,9,9-trimethyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate yields a diastereomeric alcohol (91% yield), with selectivity influenced by steric effects of the 9,9-dimethyl groups. NMR-based conformational analysis and X-ray crystallography (e.g., asymmetric unit data in ) are critical for resolving stereochemical outcomes .

Q. What computational methods are suitable for predicting the reactivity of this compound in complex reactions?

  • Answer : Density Functional Theory (DFT) studies can model transition states for ester hydrolysis or nucleophilic substitutions. Parameters like HOMO-LUMO gaps and Fukui indices help predict electrophilic/nucleophilic sites. For spirocyclic systems, molecular dynamics simulations assess ring strain and conformational flexibility .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

  • Answer : Contradictions often arise from residual solvents, diastereomers, or impurities. Strategies include:

  • 2D NMR : HSQC/HMBC to assign ambiguous peaks.
  • Crystallization : Single-crystal X-ray diffraction for absolute configuration determination.
  • Reproducibility checks : Standardizing reaction conditions (e.g., temperature, solvent purity) as in vs. 10 .

Q. What safety protocols are essential when handling this compound in catalytic hydrogenation or high-temperature reactions?

  • Answer :

  • Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves (inspected for integrity), and face shields.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ from decarboxylation).
  • Spill management : Neutralize acidic/basic residues with NaHCO₃ or citric acid before disposal .

Q. Methodological Considerations Table

Aspect Techniques/Data References
Synthesis Optimization NaBH₄ reduction, column chromatography
Stereochemical Analysis ¹H NMR coupling constants, X-ray crystallography
Purity Validation HPLC (C18 columns, acetonitrile/water gradients)
Toxicity Assessment Ames test, LD50 rodent studies (if applicable)

Properties

IUPAC Name

ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-2-13-10(12)9-3-5-11(6-4-9)14-7-8-15-11/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXWGBLTOSRBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440753
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1489-97-0
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-oxo-cyclohexanecarboxylic acid ethyl ester (52.8 g, 0.31 mole, Merck, Order No. 814249), ethylene glycol (67.4 g, 1.08 mole) and p-toluenesulfonic acid (0.7 g) in toluene (160 ml) were stirred for 20 hours at RT, and the reaction solution was poured into diethyl ether (300 ml) and washed with water, sodium hydrogen carbonate solution and sodium chloride solution. The solution was dried (Na2SO4), concentrated by evaporation in vacuo, and the remaining colorless liquid was processed further without purification.
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
67.4 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 4-oxocyclohexanecarboxylate (5.00 g, 29.4 mmol) was dissolved in toluene (200 mL), and ethylene glycol (15 mL) and oxalic acid (500 mg) were added thereto, followed by stirring under heating and reflux for 5 hours. The reaction mixture was poured into a saturated aqueous solution of sodium hydrogencarbonate, followed by extraction with ethyl acetate. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate, and then the solvent was distilled away under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane:ethyl acetate=8:2) to afford ethyl 1,4-dioxaspiro[4,5]decane-8-carboxylate (6.28 g, 99%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 4-ethoxycarbonyl-cyclohexanone (11.0 g, 64.6 mmol), 1,2-ethanediol (6.02 g, 96.9 mmol), and p-TsOH.H2O (620 mg, 3.2 mmol) in toluene (60 mL) was refluxed using a Dean-Stark to collect water overnight. The mixture was cooled to rt, then quenched with sat. aq. NaHCO3 (30 mL) and diluted with EtOAc (100 mL). The organic layer was washed with brine (30 mL), and dried over anhydrous sodium sulfate. The solvents were evaporated under reduced pressure to give the title compound as a light-yellow oil. 13.8 g, 100% yield. The material was used in next step without further purification. 1H NMR (CDCl3): 1.25 (t, J=7.1 Hz, 3H), 1.52-1.60 (m, 2H), 1.76-1.83 (m, 4H), 1.92-1.97 (m, 2H), 2.34 (m, 1H), 3.95 (s, 4H), 4.13 (q, J=7.1 Hz, 2H).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Synthesis routes and methods IV

Procedure details

To a solution of ethyl 4-oxocyclohexanecarboxylate (31.8 g) in toluene (100 mL) was added ethylene glycol (36.5 mL) and p-toluenesulfonic acid monohydrate (0.426 g). The two phase mixture was stirred rapidly at ambient temperature for 72 hours. The reaction was diluted with water (900 mL) and extracted with ether (900 mL). The organic layer was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered. The title compound was obtained by concentration of the filtrate under high vacuum.
Quantity
31.8 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
reactant
Reaction Step One
Quantity
0.426 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.